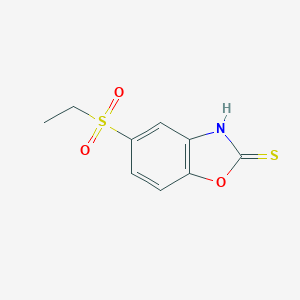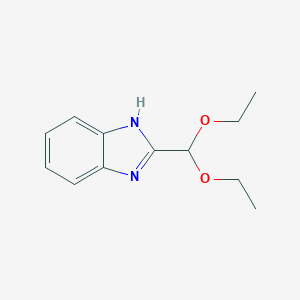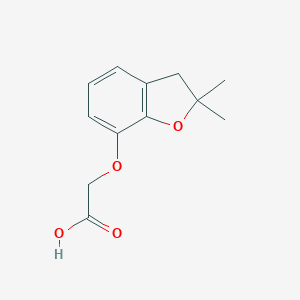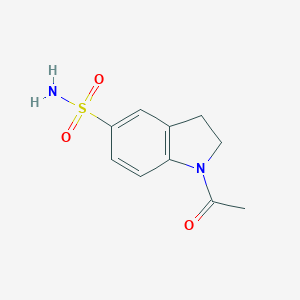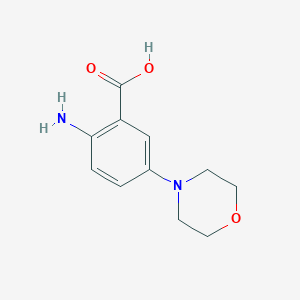![molecular formula C19H17NO8S B184822 tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate CAS No. 1792-47-8](/img/structure/B184822.png)
tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate, also known as TMBT, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. TMBT is a complex molecule with a unique structure, which makes it an interesting subject for further study. In
Mécanisme D'action
The mechanism of action of tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate is not fully understood, but it is believed to involve the binding of tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate to specific biomolecules. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has a unique structure that allows it to interact with specific amino acid residues in proteins, resulting in changes in protein conformation and activity. This interaction can lead to the activation or inhibition of specific enzymes and proteins, which can have significant effects on cellular processes.
Effets Biochimiques Et Physiologiques
Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has been shown to have significant biochemical and physiological effects in various studies. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based probes have been used to detect specific enzymes and proteins in biological samples, which can provide valuable information for disease diagnosis and drug discovery. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has several advantages for lab experiments. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based probes are highly specific and sensitive, which can provide accurate and reliable results. Additionally, tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate is stable and can be easily synthesized in large quantities, making it a cost-effective option for lab experiments. However, tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate also has some limitations. The synthesis method for tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate is complex and requires expertise in organic chemistry. Additionally, tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based probes may have limited applicability in certain biological samples due to the specific binding requirements of tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate.
Orientations Futures
There are several future directions for tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate research. One potential direction is the development of tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based probes for in vivo imaging. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based probes have shown promise in detecting specific biomolecules in vitro, but their applicability in vivo has not been fully explored. Another potential direction is the development of tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based therapeutics. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has shown antioxidant and anti-inflammatory properties, making it a potential candidate for developing drugs for various diseases. Additionally, further studies on the mechanism of action of tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate can provide valuable insights into its potential applications in various fields.
Conclusion:
Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate is a complex molecule with unique properties that make it an interesting subject for scientific research. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has potential applications in various fields, including the development of fluorescent probes for biological imaging and the development of therapeutics for various diseases. While tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has several advantages for lab experiments, it also has some limitations. Further research on tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate can provide valuable insights into its potential applications and contribute to the development of new technologies and treatments.
Méthodes De Synthèse
Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate is a synthetic compound that can be prepared by a multistep synthesis process. The first step involves the synthesis of 2-aminobenzothiazole, which is then reacted with 4-bromomethylpyridine to form the intermediate product. The intermediate product is then treated with methyl iodide and potassium carbonate to obtain tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate. The synthesis method for tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has shown potential applications in various scientific research fields. One of the most promising applications is in the development of fluorescent probes for biological imaging. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has a unique structure that allows it to bind to specific biomolecules, making it an ideal candidate for developing fluorescent probes. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based probes have been used to detect specific enzymes and proteins in biological samples, which can provide valuable information for disease diagnosis and drug discovery.
Propriétés
Numéro CAS |
1792-47-8 |
|---|---|
Nom du produit |
tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate |
Formule moléculaire |
C19H17NO8S |
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C19H17NO8S/c1-25-16(21)11-12(17(22)26-2)14(19(24)28-4)20-9-7-5-6-8-10(9)29-15(20)13(11)18(23)27-3/h5-8,15H,1-4H3 |
Clé InChI |
ZCVUVJOZSBBSQK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(N2C1SC3=CC=CC=C32)C(=O)OC)C(=O)OC)C(=O)OC |
SMILES canonique |
COC(=O)C1=C(C(=C(N2C1SC3=CC=CC=C32)C(=O)OC)C(=O)OC)C(=O)OC |
Autres numéros CAS |
1792-47-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde](/img/structure/B184744.png)
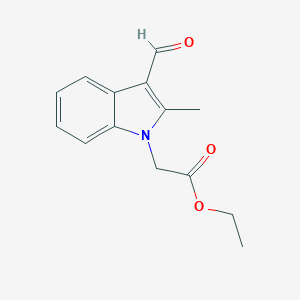
![2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B184748.png)
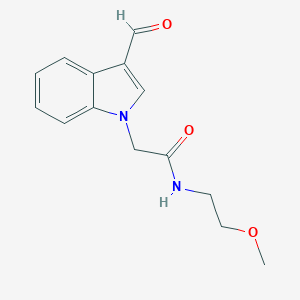
![1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184751.png)
![1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B184752.png)
![N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B184754.png)
